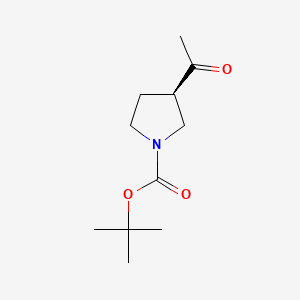

tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The tert-butyl group is a type of alkyl group derived from isobutane. It consists of a central carbon atom bonded to three methyl groups and one hydrogen atom . The presence of the tert-butyl group in a molecule can significantly influence its chemical and physical properties .

Synthesis Analysis

While specific synthesis methods for “tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate” are not available, tert-butyl groups are generally introduced into organic molecules through reactions such as alkylation .Molecular Structure Analysis

The tert-butyl group is a bulky group that can influence the three-dimensional structure of the molecule it is part of. It can affect the molecule’s reactivity and the stereochemistry of reactions .Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern. It’s resistant to oxidation compared to other isomers of butanol . The insertion of tert-butyl groups can influence the electronic properties of a molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate” would depend on the specific structure of the molecule. The tert-butyl group is known to be a strong electron-donating group, which can influence the molecule’s chemical reactivity .Scientific Research Applications

-

- The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern. It’s also relevant in nature and has implications in biosynthetic and biodegradation pathways .

- The tert-butyl group is used in a variety of chemical transformations, and its unique reactivity pattern is often exploited in these processes .

- The results of using the tert-butyl group in these applications are varied and depend on the specific transformation or pathway being studied .

-

Electronic Communication Between Redox Units

- The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

- The results of this study showed that the insertion of tert-butyl groups can significantly affect the electronic properties of the compound .

-

- The tert-butyl group’s unique reactivity pattern is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways, the way through to its possible application in biocatalytic processes is described .

- The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

- The results of using the tert-butyl group in these applications are varied and depend on the specific transformation or pathway being studied .

-

- The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .

- The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .

- The results of this study showed that the insertion of tert-butyl groups can significantly affect the electronic properties of the compound .

Future Directions

The tert-butyl group continues to be of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its unique properties . Future research may focus on developing new synthetic methods and exploring new applications for compounds containing the tert-butyl group .

properties

IUPAC Name |

tert-butyl (3R)-3-acetylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNGFYIEBJFPX-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727800 |

Source

|

| Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

CAS RN |

1374673-69-4 |

Source

|

| Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dichloro-6-[(4,6-dichlorohexyl)sulfanyl]hexane](/img/structure/B570398.png)